5-chloro-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-phenyl-1H-pyrazole is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, a phenomenon that may influence their reactivity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure with two adjacent nitrogen atoms . The molecule has an average mass of 192.645 Da and a monoisotopic mass of 192.045425 Da .Scientific Research Applications
Structural and Chemical Properties
- Hydrogen and Halogen Bonds Structure Analysis : The behavior of 3(5)-phenyl-1H-pyrazole derivatives, including those with chloro substitutions, has been studied in relation to their annular tautomerism. This research highlights the importance of understanding the structural dynamics of such compounds, which is crucial for their application in various fields (García et al., 2010).
- Crystallographic Analysis : Studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have provided insights into their crystal structures, revealing details about their molecular arrangement and bonding. Such information is fundamental for applications in materials science and chemistry (Trilleras et al., 2014).
Biological and Pharmaceutical Research
- Antiproliferative Agents : Certain 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have demonstrated significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as antiproliferative agents (Ananda et al., 2017).
- Antimicrobial Activity : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have shown promising results in antimicrobial studies, indicating their potential use in developing new antibacterial agents (Rai et al., 2009).
Materials Science and Optics
- Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, suggesting potential applications in optical limiting and photonic devices (Chandrakantha et al., 2013).
- Organic Crystalline Solids for Fluorescence : 3(5)-Phenyl-1H-pyrazoles have been used to develop organic crystalline solids with deep-blue fluorescence, highlighting their potential application in optoelectronic devices (Tang et al., 2016).
Safety and Hazards
Future Directions
Pyrazole derivatives, including 5-chloro-3-phenyl-1H-pyrazole, continue to attract attention due to their diverse applications in biological, physical-chemical, material science, and industrial fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and exploring their potential applications .
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNWPIDKSKFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.